molecular formula C12H14N2O B6625979 3-ethyl-N-methyl-N-prop-2-ynylpyridine-4-carboxamide

3-ethyl-N-methyl-N-prop-2-ynylpyridine-4-carboxamide

Cat. No.: B6625979
M. Wt: 202.25 g/mol
InChI Key: XJBNCPLLLMBHOG-UHFFFAOYSA-N
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Description

3-ethyl-N-methyl-N-prop-2-ynylpyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with an ethyl group at the 3-position, a methyl group at the nitrogen atom, and a prop-2-ynyl group at the nitrogen atom. The carboxamide group is attached to the 4-position of the pyridine ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-N-methyl-N-prop-2-ynylpyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the alkylation of 3-ethylpyridine with propargyl bromide in the presence of a base such as potassium carbonate to form 3-ethyl-N-prop-2-ynylpyridine. This intermediate is then subjected to methylation using methyl iodide and a base like sodium hydride to yield 3-ethyl-N-methyl-N-prop-2-ynylpyridine. Finally, the carboxamide group is introduced by reacting the compound with an appropriate carboxylic acid derivative, such as ethyl chloroformate, under basic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products. The use of automated systems and real-time monitoring can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 3-ethyl-N-methyl-N-prop-2-ynylpyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

3-ethyl-N-methyl-N-prop-2-ynylpyridine-4-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-ethyl-N-methyl-N-prop-2-ynylpyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    3-ethyl-N-methylpyridine-4-carboxamide: Lacks the prop-2-ynyl group, resulting in different chemical and biological properties.

    N-methyl-N-prop-2-ynylpyridine-4-carboxamide: Lacks the ethyl group, affecting its reactivity and interactions.

    3-ethyl-N-prop-2-ynylpyridine-4-carboxamide: Lacks the methyl group, leading to variations in its chemical behavior.

Uniqueness: 3-ethyl-N-methyl-N-prop-2-ynylpyridine-4-carboxamide is unique due to the presence of all three substituents (ethyl, methyl, and prop-2-ynyl) on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and specific binding affinities, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

3-ethyl-N-methyl-N-prop-2-ynylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-4-8-14(3)12(15)11-6-7-13-9-10(11)5-2/h1,6-7,9H,5,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBNCPLLLMBHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CN=C1)C(=O)N(C)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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